6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin
CAS No.: 263365-09-9
Cat. No.: VC7912425
Molecular Formula: C16H10BrClO2
Molecular Weight: 349.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263365-09-9 |
|---|---|
| Molecular Formula | C16H10BrClO2 |
| Molecular Weight | 349.6 g/mol |
| IUPAC Name | 6-bromo-3-(2-chlorophenyl)-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C16H10BrClO2/c1-9-12-8-10(17)6-7-14(12)20-16(19)15(9)11-4-2-3-5-13(11)18/h2-8H,1H3 |
| Standard InChI Key | CZIUXPFSKWYIHL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Molecular Characteristics
6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin (molecular formula: ) is a brominated and chlorinated coumarin derivative. Its molecular weight is 365.61 g/mol, calculated from the atomic masses of constituent elements. The compound features:
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A bromine atom at the 6th position of the coumarin ring.
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A 2'-chlorophenyl group at the 3rd position.
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A methyl group at the 4th position.
The planar coumarin scaffold facilitates π-conjugation, while the electron-withdrawing bromine and chlorine atoms influence its electronic properties and reactivity .
Synthetic Pathways and Optimization
Pechmann Condensation
The Pechmann reaction, a classical method for coumarin synthesis, involves condensation of phenols with β-keto esters under acidic conditions. For 6-bromo-3(2'-chlorophenyl)-4-methylcoumarin, a modified approach employs:
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5-bromo-2-hydroxyacetophenone as the phenol component.
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2'-chlorophenylacetic acid as the β-keto acid equivalent.
Reaction Conditions:
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Catalyst: Concentrated sulfuric acid or ionic liquids.
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Temperature: 80–120°C.
Yield: 60–75% after recrystallization .
Perkin Reaction for 3-Arylcoumarins
An alternative route involves Perkin condensation between 5-bromosalicylaldehyde and 2'-chlorophenylacetic acid in acetic anhydride with triethylamine (Scheme 1) :
Optimization:
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Microwave irradiation reduces reaction time from hours to minutes.
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Piperidine or L-proline as base catalysts enhance yields to 80–90% .
Structural and Spectroscopic Analysis
X-ray Crystallography
While crystallographic data for the compound is limited, analogous coumarins exhibit a nearly planar structure with dihedral angles <5° between the coumarin ring and aryl substituents. The bromine and chlorine atoms introduce steric hindrance, slightly distorting the planarity.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1700–1750 cm (C=O stretch of lactone).
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H NMR:
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δ 2.45 ppm (s, 3H, methyl group).
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δ 6.8–8.2 ppm (m, aromatic protons).
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C NMR:
Physicochemical Properties
The low water solubility and moderate LogP value suggest potential for crossing lipid membranes, a trait valuable in drug design.
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich coumarin ring undergoes bromination or nitration at the 8th position under mild conditions. For example, bromination with -bromosuccinimide (NBS) in yields 6,8-dibromo derivatives .
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